molecular formula C15H24N4O B2607407 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide CAS No. 1448124-61-5

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide

Cat. No. B2607407
CAS RN: 1448124-61-5
M. Wt: 276.384
InChI Key: UYSPZFALMWFKBZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic benefits in various diseases such as diabetes, cancer, and cardiovascular diseases.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives similar to "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide" show significant antitumor activities. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, bearing different groups at the 5-position, have exhibited in vivo antitumor activity, particularly against leukemic and solid tumors, through DNA intercalation and other mechanisms. These compounds’ efficacy in vivo suggests potential applications in cancer treatment (Denny et al., 1987).

Synthesis and Application of Novel Compounds

The synthesis of novel pyrimidinopyrazole derivatives has shown outstanding in vitro antitumor activity against specific cancer cell lines, indicating the potential for developing new therapeutic agents. This research highlights the utility of "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide" derivatives in medicinal chemistry and drug discovery (Fahim et al., 2019).

Photophysical Properties and pH-Sensing Application

Derivatives designed from the molecular structure of "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclohexanecarboxamide" have been utilized in creating novel colorimetric pH sensors. These compounds, featuring donor-π-acceptor (D–π–A) configurations, exhibit solid-state fluorescence and positive solvatochromism. Their ability to undergo reversible protonation, leading to significant color changes, makes them suitable for pH-sensing applications, demonstrating the versatility of such derivatives in sensor technologies (Yan et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-10-13(11(2)17-15(16-10)19(3)4)18-14(20)12-8-6-5-7-9-12/h12H,5-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSPZFALMWFKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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